1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone
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Overview
Description
The compound “1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone” is a complex organic molecule that contains several functional groups, including a 3,4-dihydroisoquinoline, a sulfonyl group, a pyrazole ring, and an ethanone group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Computational modeling studies could provide insights into the binding preference of similar compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Unfortunately, without more specific information, it’s difficult to predict the exact reactions this compound might undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its specific molecular structure. These properties could be determined through experimental testing or predictive modeling .Scientific Research Applications
Synthesis and Antimicrobial Activity
Studies involving the synthesis of new pyrazole derivatives containing the 2-methylquinoline ring system have shown potential antimicrobial applications. These compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and antifungal activity against Aspergillus niger and Ustilago maydis (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).
Chemical Synthesis Techniques
Research into chemical synthesis techniques such as the copper(II)-catalyzed oxidation of an aliphatic C-H bond of tertiary amine in air highlights innovative methods for generating complex molecules, including pyrazolo[5,1-a]isoquinolines (Li & Wu, 2011). Another study on the synthesis, crystal structure, and oxidation of isoquinolinones underscores the importance of precise synthetic pathways in creating and modifying heterocyclic compounds for further research applications (Rozwadowska, Sulima, & Gzella, 2002).
Biological Activity and Drug Development
Efforts to generate biologically active H-pyrazolo[5,1-a]isoquinolines through multicomponent reactions highlight the potential for these compounds in drug development, especially as inhibitors of cellular processes (Chen & Wu, 2010). Such methodologies not only facilitate the creation of targeted molecules but also offer a basis for exploring their applications in treating diseases or as tools in biological research.
Mechanism of Action
Target of Action
The primary target of the compound 1-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a key regulator for hormone activity and plays crucial roles in the occurrence of various hormone-dependent or independent malignancies .
Future Directions
Properties
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-16(12(2)19(17-11)13(3)20)23(21,22)18-9-8-14-6-4-5-7-15(14)10-18/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSMYUSDILYQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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